Carbonarone A
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-benzyl-4-oxopyran-3-carboxamide |
InChI |
InChI=1S/C13H11NO3/c14-13(16)11-8-17-10(7-12(11)15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,16) |
InChI Key |
RQWMGMIZGOCPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C(=CO2)C(=O)N |
Synonyms |
6-benzyl-4-oxo-4H-pyran-3-carboxamide carbonarone A |
Origin of Product |
United States |
Bioproduction and Mycological Origin of Carbonarone a
Primary Filamentous Fungal Producers and Associated Strains
The biosynthesis of Carbonarone A has been attributed to a select group of fungi, primarily within the genera Aspergillus and Pestalotiopsis. Research has identified specific strains capable of producing this compound, sometimes through genetic modification or as a result of their unique symbiotic lifestyles.
Aspergillus carbonarius (e.g., WZ-4-11 Strain)
Aspergillus carbonarius is a key producer of Carbonarone A. The compound was first isolated from the marine-derived strain WZ-4-11. researchgate.netresearchgate.netmdpi.com This particular strain was obtained from marine sediment collected at Weizhou Island, China. researchgate.netnih.govmdpi.com In addition to Carbonarone A, the culture of A. carbonarius WZ-4-11 also yielded a related new compound, Carbonarone B. researchgate.netnih.gov Further investigation of the WZ-4-11 strain also led to the isolation of other metabolites, including various dimeric naphtho-γ-pyrones. mdpi.comresearchgate.net
Aspergillus niger (e.g., FGSC A1279, Endolichenic Strains, Endophytic Strains)
Aspergillus niger is another significant fungal source of Carbonarone A. ebi.ac.uknih.gov Its production has been observed in both laboratory-modified strains and in isolates from symbiotic environments.
One notable instance of Carbonarone A production is from the mutant strain Aspergillus niger FGSC A1279. nih.govnih.gov This strain, which was not previously known to produce many secondary metabolites, was induced to produce a range of polyketides, including Carbonarone A, following the deletion of the epigenetic regulator gene gcnE. researchgate.netnih.govresearchgate.net This genetic modification activated otherwise silent biosynthetic gene clusters, resulting in the synthesis and isolation of Carbonarone A alongside a novel compound named nigerpyrone. nih.govnih.gov
Furthermore, Carbonarone A has been isolated from an endolichenic strain of Aspergillus niger. nih.gov Endolichenic fungi reside within the tissues of lichens in a symbiotic relationship. nih.govsemanticscholar.orgnih.gov In this context, the fungus produced Carbonarone A along with other metabolites such as aspergyllone, aurasperones, fonsecinone A, and pyrophen. researchgate.net
Pestalotiopsis theae
The fungus Pestalotiopsis theae has also been identified as a producer of Carbonarone A. researchgate.netd-nb.info This fungus was isolated from the branches of the tea plant, Camellia sinensis, where it lives as an endophyte. d-nb.inforesearchgate.net In addition to Carbonarone A, chemical investigation of this fungus led to the discovery of new amides, designated pestalamides A-C, and another known metabolite, aspernigrin A. d-nb.inforesearchgate.net Pestalotiopsis species are known for producing a wide array of chemically diverse metabolites. researchgate.net
Table 1: Fungal Producers of Carbonarone A and Associated Strains
| Fungal Species | Strain/Context | Key Findings | References |
| Aspergillus carbonarius | WZ-4-11 | Original isolation of Carbonarone A and B. | researchgate.netresearchgate.netmdpi.comnih.gov |
| Aspergillus niger | FGSC A1279 ΔgcnE | Production induced by epigenetic modification (gene deletion). | researchgate.netnih.govnih.gov |
| Aspergillus niger | Endolichenic Strain | Isolated from within lichen tissue. | nih.govresearchgate.net |
| Pestalotiopsis theae | Endophytic Strain | Isolated from the tea plant (Camellia sinensis). | d-nb.inforesearchgate.netresearchgate.net |
Environmental Contexts of Natural Product Isolation
The discovery of Carbonarone A is closely tied to fungi from specific, often competitive, environments. Marine ecosystems and symbiotic associations with other organisms represent the primary contexts for the isolation of fungi that produce this compound.
Marine Ecosystems (e.g., Marine Sediments)
Marine-derived fungi are a well-documented source of new and bioactive secondary metabolites. researchgate.netdntb.gov.ua The initial discovery of Carbonarone A came from the fungus Aspergillus carbonarius strain WZ-4-11, which was isolated from marine sediments. researchgate.netmdpi.comnih.gov These sediments were collected from Weizhou Island in the Beibu Gulf of the South China Sea. researchgate.netmdpi.com This environment is characterized by unique pressures that can drive microorganisms to produce chemically diverse compounds for survival and competition. jmbfs.org
Symbiotic Associations (e.g., Endolichenic and Endophytic Fungi)
Symbiotic fungi, which live in close association with other organisms, are another important source of Carbonarone A. These fungi live within the tissues of a host organism without causing apparent disease. nih.govnih.gov
Endolichenic Fungi : These are fungi that reside inside the thalli (tissues) of lichens. nih.govnih.gov An endolichenic strain of Aspergillus niger was found to produce Carbonarone A. nih.govresearchgate.net This symbiotic relationship is thought to stimulate the production of unique secondary metabolites that may help protect the host lichen from environmental stressors and pathogens. nih.govsemanticscholar.org
Endophytic Fungi : These fungi live within plant tissues. Pestalotiopsis theae, a known producer of Carbonarone A, was isolated as an endophyte from the branches of the tea plant (Camellia sinensis). d-nb.inforesearchgate.net Like other endophytic fungi, it is believed that the interaction with the host plant influences its metabolic output. d-nb.info
Table 2: Environmental Sources of Carbonarone A-Producing Fungi
| Environmental Context | Description | Associated Fungal Species | References |
| Marine Ecosystems | Fungi isolated from marine sediments. | Aspergillus carbonarius | researchgate.netnih.govmdpi.comtandfonline.com |
| Symbiotic Associations | Fungi living within the tissues of a host organism. | Aspergillus niger (Endolichenic), Pestalotiopsis theae (Endophytic) | nih.govresearchgate.netd-nb.inforesearchgate.net |
Advanced Structural Characterization and Elucidation of Carbonarone a
Comprehensive Spectroscopic Methodologies
The definitive structure of Carbonarone A was established through a combination of powerful analytical techniques, each providing crucial pieces of the structural puzzle. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography. researchgate.netebi.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unidimensional (1D) and Multidimensional (2D) Techniques
The structural backbone of Carbonarone A was largely pieced together using 1D and 2D NMR spectroscopy. researchgate.netnih.govresearchgate.net The ¹H NMR spectrum revealed the presence of specific proton environments, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra provided information on the number and types of carbon atoms within the molecule. researchgate.net
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity between protons and carbons. researchgate.net For instance, HMBC correlations were key in connecting the different structural fragments of the molecule. researchgate.net Detailed analysis of these spectra allowed for the complete assignment of all proton and carbon signals, leading to the elucidation of the planar structure of Carbonarone A as 6-benzyl-4-oxo-4H-pyran-3-carboxamide. researchgate.netnih.govresearchgate.net
| Position | δC (ppm) | δH (ppm, J in Hz) | HMBC (H→C) |
|---|---|---|---|
| 2 | 162.0 (d) | 8.73 (s) | 3, 4, 6, 14 |
| 3 | 119.3 (s) | - | - |
| 4 | 178.1 (s) | - | - |
| 5 | 116.0 (d) | 6.25 (s) | 3, 4, 6, 7 |
| 6 | 168.8 (s) | - | - |
| 7 | 39.6 (t) | 3.89 (s, 2H) | 5, 6, 8, 9, 13 |
| 8 | 133.7 (s) | - | - |
| 9 | 129.1 (d) | 7.24 (d, 7.3) | 7, 10, 11, 13 |
| 10 | 129.1 (d) | 7.37 (t, 7.3) | 8, 9, 12 |
| 11 | 129.1 (d) | 7.37 (t, 7.3) | 9, 13 |
| 12 | 129.1 (d) | 7.24 (d, 7.3) | 8, 10 |
| 13 | 129.1 (d) | 7.24 (d, 7.3) | - |
| 14 (CONH₂) | 165.5 (s) | - | - |
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (e.g., ESIMS, HR-ESIMS, LC-HRESIMS)
High-resolution mass spectrometry was crucial in determining the molecular formula of Carbonarone A. researchgate.netnih.gov Techniques such as electrospray ionization mass spectrometry (ESIMS) and high-resolution electrospray ionization mass spectrometry (HRESIMS) provided the exact mass of the molecule, which allowed for the calculation of its elemental composition. researchgate.netresearchgate.net The molecular formula of Carbonarone A was determined to be C₁₃H₁₁NO₃. ebi.ac.uk This information, combined with the data from NMR spectroscopy, was vital in confirming the proposed structure. researchgate.netresearchgate.net Liquid chromatography-high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) has also been utilized in the analysis of extracts containing Carbonarone A. uclan.ac.uk
| Technique | Ion | Measured m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|---|
| HRESIMS | [M+H]⁺ | Not explicitly stated | Not explicitly stated | C₁₃H₁₁NO₃ |
X-ray Crystallography for Absolute Configuration Determination
The definitive three-dimensional structure of Carbonarone A, including its absolute configuration, was established by single-crystal X-ray crystallography. researchgate.netnih.gov This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from X-ray analysis provides the precise spatial arrangement of atoms in the crystal lattice, confirming the planar structure elucidated by NMR and MS and establishing the molecule's stereochemistry. researchgate.net While the initial reports confirmed the structure using X-ray crystallography, a related compound, Carbonarone B, had its structure definitively confirmed by X-ray molecular structure analysis. researchgate.netnih.govresearchgate.net
Structural Relationship to Chemically Related Compounds
Carbonarone A shares structural similarities with several other natural products, which aids in its classification and understanding of its biosynthetic origins.
Diastereomeric and Analogous Structures (e.g., Carbonarone B, Tensidol A)
Carbonarone A was co-isolated with Carbonarone B from the marine-derived fungus Aspergillus carbonarius. researchgate.netnih.gov Carbonarone B is an α-pyridone derivative, and it has been suggested that it may be formed through the structural rearrangement of Carbonarone A. researchgate.netresearchgate.net
The structure of Tensidol A was initially reported as a furopyrrol. researchgate.net However, subsequent research led to a revision of its structure, which is now understood to correspond to that of Carbonarone A. researchgate.net This highlights the importance of thorough spectroscopic analysis in the correct structural assignment of natural products.
| Compound | Core Structure | Key Structural Differences from Carbonarone A |
|---|---|---|
| Carbonarone B | α-Pyridone | Features a 6-benzyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde structure. researchgate.net |
| Tensidol A (revised structure) | γ-Pyrone | Identical to Carbonarone A. researchgate.net |
Comparative Analysis within γ-Pyrone and α-Pyridone Classes
Carbonarone A belongs to the γ-pyrone class of natural products, a group of compounds characterized by a 4-pyranone ring system. ebi.ac.ukeurekaselect.comnio.res.in This class of compounds is known for its diverse biological activities. eurekaselect.comnio.res.in Similarly, its analogue, Carbonarone B, is a member of the α-pyridone class. researchgate.netnih.gov Both γ-pyrones and α-pyridones are found in various fungi, including different species of Aspergillus. researchgate.netfrontiersin.org The co-occurrence of these two classes of compounds from the same fungal source suggests a potential biosynthetic link between them. researchgate.net
Biosynthetic Pathways and Regulation of Carbonarone a
Polyketide Biosynthesis Initiation and Elongation
The biosynthesis of Carbonarone A follows a hybrid polyketide-non-ribosomal peptide pathway, a common route for producing a diverse array of fungal natural products. acs.org This process begins with the selection of specific starter and extender units, which are then assembled by a large multi-enzyme complex.
While the precise biosynthetic pathway for Carbonarone A has not been fully elucidated, its structural similarity to other pyrophens, such as pyrophen and campyrone B, allows for a well-supported hypothesis regarding its precursors. researchgate.net The biosynthesis is proposed to be initiated by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme.
The proposed starter units are:
L-phenylalanine : This amino acid is selected and activated by the adenylation (A) domain of the NRPS module. Phenylalanine provides the benzyl group characteristic of Carbonarone A. researchgate.netfrontiersin.org
Malonyl-CoA : This is the primary extender unit used by the PKS module for the iterative elongation of the polyketide chain. researchgate.net
The assembly process likely involves the condensation of one molecule of L-phenylalanine with multiple molecules of malonyl-CoA to form the polyketide backbone, which then undergoes cyclization to form the characteristic α-pyrone ring. acs.orgnih.gov
| Precursor Molecule | Role in Biosynthesis | Originating Metabolic Pathway |
|---|---|---|
| L-Phenylalanine | Starter Unit (provides the benzyl moiety) | Shikimate Pathway frontiersin.org |
| Malonyl-CoA | Extender Unit (for polyketide chain elongation) | Fatty Acid Biosynthesis / Acetyl-CoA Carboxylation |
Following the initial assembly of the polyketide chain by the NRPS-PKS megasynthase, a series of enzymatic transformations are required to yield the final structure of Carbonarone A. These modifications, often referred to as tailoring steps, are catalyzed by enzymes encoded within the same biosynthetic gene cluster.
Based on the structure of Carbonarone A and the known biosynthesis of similar polyketides, these transformations likely include: nih.govresearchgate.net
Cyclization : The linear polyketide chain is cyclized to form the core α-pyrone ring. This is often catalyzed by a thioesterase (TE) domain at the terminus of the PKS module, which also serves to release the molecule from the enzyme complex. acs.org
Oxidative Steps : Hydroxylation or other oxidative modifications may be carried out by tailoring enzymes such as cytochrome P450 monooxygenases or dioxygenases, which are commonly found in fungal secondary metabolite clusters.
Amidation : The final step involves the formation of the carboxamide group. This likely occurs through an amidation reaction, although the specific enzyme responsible has not been identified.
It is important to note that no scientific literature is available describing the involvement of an enzyme named "AzaJ" in the biosynthesis of Carbonarone A or related pyrone compounds. Transamination reactions are a key part of amino acid metabolism, but the specific role of an "AzaJ" enzyme in this particular pathway is not documented.
Genetic and Epigenetic Control of Carbonarone A Production
The production of secondary metabolites like Carbonarone A is a highly regulated process, often silenced under standard laboratory conditions. The expression of the biosynthetic genes is controlled by a network of regulatory factors, including pathway-specific transcription factors and global epigenetic regulators.
Epigenetic modifications, particularly histone acetylation, play a crucial role in controlling the expression of secondary metabolite gene clusters in fungi. mdpi.com These modifications alter chromatin structure, making the DNA more or less accessible to transcription factors.
The histone acetyltransferase (HAT) GcnE (also known as Gcn5) is a key component of the Spt-Ada-Gcn5-acetyltransferase (SAGA) complex, which is known to regulate secondary metabolism in Aspergillus species. nih.gov GcnE catalyzes the acetylation of specific lysine residues on histone H3, a mark associated with transcriptional activation. Deletion or mutation of the gcnE gene in various Aspergillus species has been shown to alter the production of numerous secondary metabolites, demonstrating its role as a global regulator. While direct studies on the effect of GcnE on Carbonarone A production in Aspergillus carbonarius are not available, its established function strongly suggests it is involved in the epigenetic activation of the Carbonarone A biosynthetic gene cluster.
| Regulator | Type | Function | Likely Role in Carbonarone A Biosynthesis |
|---|---|---|---|
| GcnE (Gcn5) | Histone Acetyltransferase (HAT) | Catalyzes histone H3 acetylation, leading to chromatin opening and gene activation. | Positive regulation of the Carbonarone A biosynthetic gene cluster expression. |
The genes responsible for the biosynthesis of a fungal secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC) . frontiersin.org Identifying and characterizing these clusters is essential for understanding and engineering the production of natural products.
While the specific BGC for Carbonarone A in Aspergillus carbonarius has not yet been functionally characterized through targeted gene deletion or heterologous expression, relevant insights come from studies on the closely related species, Aspergillus niger. A genome-wide co-expression network analysis in A. niger demonstrated that the overexpression of certain transcription factors modulated the production of several secondary metabolites. Notably, this study linked two BGCs, designated BGC 34 and BGC 38 , to the production of pyrophens, a class of compounds that includes Carbonarone A. This suggests that the genes within these or homologous clusters in A. carbonarius are responsible for Carbonarone A biosynthesis.
These clusters typically contain:
A core NRPS-PKS hybrid gene.
Genes for tailoring enzymes (e.g., oxidoreductases, methyltransferases).
Genes for transporters.
Genes for regulatory proteins (transcription factors).
Pathway Intermediates and Biotransformational Studies Involving Carbonarone A
Understanding the intermediates of a biosynthetic pathway can provide valuable insights into the enzymatic steps involved and offer opportunities for synthetic biology applications. wikipedia.org Similarly, biotransformation studies can reveal the metabolic fate of a compound and generate novel derivatives. mdpi.com
Currently, there are no published studies that have isolated or characterized the specific metabolic intermediates of the Carbonarone A biosynthetic pathway. The pathway likely proceeds through a series of enzyme-bound intermediates attached to the PKS/NRPS complex, which are inherently difficult to isolate.
Furthermore, a review of the scientific literature reveals no biotransformation studies using Carbonarone A as a substrate. Such studies would involve exposing Carbonarone A to various microorganisms or enzymes to see how they modify its structure, potentially leading to the creation of new bioactive analogues. The absence of this research indicates a potential area for future investigation.
Synthetic Chemistry Approaches to Carbonarone a and Its Congeners
Strategies for Total Synthesis of the γ-Pyrone Core of Carbonarone A
The construction of the 2,3-disubstituted γ-pyrone scaffold, the central feature of Carbonarone A, has been approached through several distinct synthetic strategies. These methods range from biomimetic pathways to modern transition-metal-free cyclizations.
One prominent method for constructing the γ-pyrone ring is through the cyclization of polycarbonyl compounds, which mimics the proposed biosynthetic pathway of these polyketide natural products. researchgate.net A more recent and efficient protocol involves the convergent synthesis from β-ketoacids. This method utilizes a strong activating agent, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to trigger an unprecedented decarboxylative auto-condensation of the β-ketoacid starting material. nih.gov This approach allows for the formation of 2,6-disubstituted γ-pyrones, tolerating both aryl and alkyl derivatives, thus offering an attractive and direct route to the core structure. nih.gov For example, the reaction of a freshly prepared β-ketoacid in the presence of a stoichiometric amount of Tf₂O can yield the corresponding γ-pyrone in good yields. nih.gov
Another successful strategy employs enaminones as key intermediates. For instance, the synthesis of 3-carbomethoxy-6-benzyl-4-pyrone, a close structural relative of Carbonarone A, was achieved using this methodology. nih.gov The process begins with the synthesis of an enaminone, such as methyl 2-[(dimethylamino)methylene]-3-oxobutanonte, which is then subjected to further transformations to build the pyrone ring system. nih.gov Additionally, a simple and high-yielding two-step dialkylation protocol has been developed starting from the bio-renewable triacetic acid lactone, demonstrating the viability of these synthetic routes for larger scale applications. rsc.org
Novel chemical methods have also been developed, including those based on alkyne cyclizations using transition metal complexes and transformations involving ketenes, which provide straightforward access to 4-hydroxy-2-pyrones, which are isomeric to the γ-pyrones. researchgate.net
Table 1: Selected Synthetic Methods for γ-Pyrone Core Construction
| Starting Material | Key Reagent/Reaction | Product Type | Reference |
|---|---|---|---|
| β-Ketoacids | Trifluoromethanesulfonic anhydride (Tf₂O) | 2,6-Disubstituted γ-pyrones | nih.gov |
| Methyl acetoacetate | DMF-Me₂SO₂ adduct, Triethylamine | Enaminone intermediate for γ-pyrones | nih.gov |
| Triacetic acid lactone | Two-step dialkylation | Substituted pyrones | rsc.org |
Synthetic Methodologies for Novel Carbonarone A Analogues and Derivatives
The creation of Carbonarone A analogues is crucial for probing structure-activity relationships and optimizing biological activity. Synthetic strategies are often designed to be modular, allowing for the diversification of substituents on the core γ-pyrone scaffold. nih.gov
One approach involves the synthesis of a library of related compounds by systematically altering the peripheral functional groups. For example, a series of γ-pyrone and γ-pyridone-containing compounds, including both naturally occurring and synthetic structures, were prepared to investigate their antimicrobial properties. nih.gov This involved the synthesis of derivatives like 4-oxo-6-phenyl-4H-pyran-3-carboxylic acid and its corresponding methyl and ethyl esters, achieved through a synthetic scheme starting from methyl acetoacetate. nih.gov The modularity of such synthetic routes enables the introduction of various substituents at different positions of the pyrone ring, facilitating a deeper understanding of how structural changes impact biological function. nih.gov
Another powerful technique that combines chemical synthesis with metabolic engineering is mutasynthesis (also known as mutational biosynthesis). psu.edu This method uses genetically engineered microorganisms that are blocked in a specific part of a biosynthetic pathway. By feeding these mutant organisms chemically synthesized, unnatural precursor molecules, novel analogues of the natural product can be generated. psu.edu While not yet specifically reported for Carbonarone A, this strategy represents a highly attractive and efficient way to create libraries of complex natural product derivatives that would be challenging to access through total synthesis alone. psu.edu
Table 2: Examples of Synthesized γ-Pyrone Analogues
| Compound Name | Base Structure | Key Modification | Reference |
|---|---|---|---|
| 3-Carbomethoxy-6-benzyl-4-pyrone | 6-benzyl-4-pyrone | Carbomethoxy group at C-3 | nih.gov |
| 4-Oxo-6-phenyl-4H-pyran-3-carboxylic acid | 6-phenyl-4-pyrone | Carboxylic acid at C-3 | nih.gov |
Chemical Reactivity and Transformation Studies (e.g., Rearrangements to Pyridone Derivatives)
The γ-pyrone ring of Carbonarone A possesses inherent reactivity that allows for its transformation into other heterocyclic systems. A significant and well-documented transformation is its rearrangement into pyridone derivatives. Carbonarone A (a γ-pyrone) is a known precursor to its co-metabolite, Carbonarone B, which features a 4-hydroxy-2-pyridone core. researchgate.netnih.gov
This conversion is not merely a biosynthetic curiosity but can also be achieved under laboratory conditions. The smooth transformation of Carbonarone A into pyridone structures strongly suggests that the pyridones are derived from the corresponding pyrones. researchgate.net Specifically, the conversion of a γ-pyrone like Carbonarone A into a 2-pyridone derivative has been shown to occur under acidic conditions. researchgate.net This rearrangement highlights the close chemical relationship between the 2-benzyl-4H-pyran-4-one skeleton of Carbonarone A and the 2-benzylpyridin-4(1H)-one structure found in related natural products. nih.gov The facile nature of this rearrangement underscores the importance of pH control during isolation and purification processes to prevent the formation of artifacts. researchgate.net This reactivity provides a synthetic entry into the pyridone class of compounds from the more accessible γ-pyrone precursors.
Mechanistic Investigations of Carbonarone a Bioactivities
Antifungal Mechanism of Action Studies
The antifungal properties of Carbonarone A have been a subject of scientific investigation, revealing complex interactions and potential mechanisms of action against various fungal pathogens.
Synergistic Effects with Established Antifungal Agents (e.g., Miconazole (B906) Potentiation)researchgate.net
Research has shown that Carbonarone A, which is the revised structure of a compound previously identified as tensidol A, can enhance the efficacy of existing antifungal drugs. researchgate.netresearchgate.net Specifically, it has been reported to potentiate the activity of miconazole against Candida albicans in a dose-dependent fashion. researchgate.netresearchgate.net This synergistic relationship suggests that Carbonarone A may interfere with fungal defense or cell membrane mechanisms that, when combined with the action of miconazole, lead to a more potent antifungal effect. nih.govwikipedia.org Miconazole functions by inhibiting the fungal enzyme 14α-sterol demethylase, which is crucial for the production of ergosterol (B1671047), a vital component of fungal cell membranes. wikipedia.org The potentiation by Carbonarone A could imply an interaction with this pathway or a complementary mechanism that weakens the fungus, making it more susceptible to miconazole.
Target-Specific Antifungal Modulations (e.g., Candida parapsilosis)researchgate.netmdpi.comcolab.ws
Carbonarone A has demonstrated varied activity against different species of Candida. Studies have reported its activity against Candida albicans and Candida krusei, with IC₅₀ (half-maximal inhibitory concentration) values of 103 µg/mL and 31 µg/mL, respectively. researchgate.netnih.gov However, one study noted that Carbonarone A had no activity against C. albicans, Geotrichum candidum, or Aspergillus fumigatus. researchgate.net
While Carbonarone A's direct activity against Candida parapsilosis is not consistently highlighted as its primary strength, other compounds isolated from the same endolichenic fungus, Aspergillus niger, have shown potent and selective action. researchgate.netcolab.ws For instance, the co-isolated metabolite aspergyllone displayed strong selective antifungal activity against C. parapsilosis with an IC₅₀ of 52 µg/mL. researchgate.netnih.gov Similarly, nigerpyrone, another γ-pyrone derivative discovered from a mutant strain of Aspergillus niger, was found to have potent and selective activity against C. parapsilosis. researchgate.net This suggests that while Carbonarone A contributes to the antifungal profile of the producing organism, other specialized metabolites may be responsible for potent activity against specific pathogens like C. parapsilosis. researchgate.netresearchgate.net
Table 1: Antifungal Activity of Carbonarone A and Co-isolated Compounds
| Compound | Fungal Species | Activity (IC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| Carbonarone A | Candida krusei | 31 | researchgate.netnih.gov |
| Carbonarone A | Candida albicans | 103 | researchgate.netnih.gov |
| Aspergyllone | Candida parapsilosis | 52 | researchgate.netnih.gov |
| Nigerpyrone | Candida parapsilosis | Potent and Selective | researchgate.net |
Antibacterial Mechanism of Action Investigations
Beyond its antifungal properties, Carbonarone A has been identified as having bioactivity against specific bacterial pathogens, particularly those affecting plants.
Activity against Phytopathogenic Bacteria (e.g., Dickeya solani, Pseudomonas syringae pv. maculicola)mdpi.comnih.govppjonline.org
Carbonarone A has demonstrated significant antibacterial activity against the plant pathogen Dickeya solani, which is responsible for blackleg and wilt symptoms in potato plants. researchgate.netnih.gov The reported IC₅₀ value for this activity is 88 µg/mL. nih.govekb.eg This finding highlights its potential as a biocontrol agent in agriculture. nih.govnih.gov
While Carbonarone A's activity is noted against D. solani, studies on the crude extracts from which it was isolated have shown a broader spectrum of activity. For example, another co-occurring metabolite, fonsecinone A, exhibited antibacterial effects against Pseudomonas syringae pv. maculicola, a pathogen that causes bacterial leaf spot on cruciferous plants. nih.govppjonline.orgnih.govppjonline.orgresearchgate.net This distinction underscores the importance of isolating and testing individual compounds to attribute specific bioactivities accurately.
Table 2: Antibacterial Activity of Carbonarone A and a Co-isolated Compound
| Compound | Bacterial Species | Activity (IC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| Carbonarone A | Dickeya solani | 88 | researchgate.netnih.govekb.eg |
| Fonsecinone A | Pseudomonas syringae pv. maculicola | 154 | ekb.eg |
Predicted Molecular Targets in Bacterial Systems (e.g., Gyr-B from extract studies)researchgate.net
Similar to the antifungal mechanism, the molecular basis for Carbonarone A's antibacterial action is hypothesized based on computational studies of fungal extracts. mdpi.com In silico analyses have predicted that the active metabolites within these extracts may exert their antibacterial effects by targeting the bacterial DNA gyrase subunit B (Gyr-B). researchgate.netresearchgate.netmdpi.comresearchgate.net DNA gyrase is an essential enzyme in bacteria responsible for managing DNA supercoiling during replication, making it a well-established target for antibacterial drugs. nih.gov The prediction that compounds in the extract, which includes Carbonarone A, bind to Gyr-B suggests a potential mechanism of action involving the disruption of bacterial DNA replication. mdpi.com However, this remains a predicted target, and further experimental validation is required to confirm the direct interaction between pure Carbonarone A and the Gyr-B enzyme.
Cellular Cytotoxicity Mechanisms in In Vitro Models
Carbonarone A, a γ-pyrone derivative isolated from the marine-derived fungus Aspergillus carbonarius, has demonstrated cytotoxic effects against specific human cancer cell lines in laboratory settings. researchgate.netresearchgate.net Research has specifically identified its activity against the K562 human chronic myelogenous leukemia cell line. researchgate.netresearchgate.netresearchgate.net Studies have determined that Carbonarone A exhibits moderate cytotoxicity against K562 cells, with a reported IC50 value of 56.0 µg/mL. researchgate.netresearchgate.net This finding suggests that Carbonarone A is a bioactive compound that could be responsible for the cytotoxic effects observed in crude extracts of the producing fungus. researchgate.net
While the cytotoxic potential has been established, detailed mechanistic studies elucidating the specific cellular processes modulated by Carbonarone A are still emerging. The precise pathways through which it exerts its cytotoxic effects, such as the induction of apoptosis or arrest of the cell cycle, are areas for further investigation. researchgate.net For comparison, its structural analog, Carbonarone B, showed more potent cytotoxicity against the same K562 cell line. researchgate.netresearchgate.net
Table 1: Comparative Cytotoxicity of Carbonarone A and Analogs against K562 Cells
| Compound | Cell Line | IC50 (µg/mL) | Source |
|---|---|---|---|
| Carbonarone A | K562 | 56.0 | researchgate.net, researchgate.net |
In silico methods are increasingly employed to predict the biological activities of natural products like Carbonarone A, accelerating the drug discovery process. bhu.ac.inmdpi.com Computational tools can forecast bioactivity profiles, identify potential molecular targets, and help prioritize compounds for further experimental validation. bhu.ac.inmdpi.com
One such approach involves the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on a compound's structure. mdpi.com Studies on extracts from Aspergillus species have utilized this platform to identify metabolites with high probabilities of antibacterial or antifungal action. mdpi.com Another key in silico technique is inverse docking, where a compound is screened against a library of known protein structures to identify potential binding targets. mdpi.com For example, in silico analyses of metabolites from an Aspergillus species suggested that active compounds might target fungal CYP51 or bacterial Gyr-B. mdpi.com
Furthermore, genome-wide co-expression network analysis in Aspergillus niger has provided insights into the biosynthesis of various secondary metabolites. biorxiv.orgnih.gov Metabolomic profiling of genetically modified fungal strains revealed that the production of a class of alkaloids including Carbonarone A was affected, linking its biosynthesis to specific regulatory networks within the fungus. biorxiv.orgnih.gov These predictive and analytical bioinformatics tools are crucial for exploring the full therapeutic potential of fungal metabolites and understanding their mechanisms of action. mdpi.com
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For Carbonarone A, a direct SAR can be established by comparing it to its co-isolated and structurally similar analog, Carbonarone B. researchgate.netresearchgate.net
Carbonarone A is chemically identified as 6-benzyl-4-oxo-4H-pyran-3-carboxamide. researchgate.netresearchgate.net In contrast, Carbonarone B is 6-benzyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde. researchgate.netresearchgate.net The primary structural differences lie in the core heterocyclic ring and the nature of the substituent at the C-3 position. Carbonarone A possesses a γ-pyrone ring with a carboxamide group, while Carbonarone B features an α-pyridone ring with a carbaldehyde group. researchgate.net
This structural divergence has a significant impact on cytotoxic potency. As noted previously, Carbonarone A has an IC50 value of 56.0 µg/mL against K562 cells, whereas Carbonarone B has an IC50 of 27.8 µg/mL. researchgate.netresearchgate.net The near two-fold increase in cytotoxicity for Carbonarone B suggests that the α-pyridone ring system and/or the carbaldehyde functional group contribute more effectively to its cytotoxic activity compared to the γ-pyrone carboxamide structure of Carbonarone A. This comparison provides a clear, albeit initial, insight into the pharmacophore required for the observed bioactivity.
Table 2: Structure-Activity Relationship of Carbonarone A and Carbonarone B
| Compound | Structure | Core Ring System | C-3 Substituent | IC50 vs K562 (µg/mL) |
|---|---|---|---|---|
| Carbonarone A | 6-benzyl-4-oxo-4H-pyran-3-carboxamide | γ-Pyrone | Carboxamide | 56.0 |
| Carbonarone B | 6-benzyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde | α-Pyridone | Carbaldehyde | 27.8 |
Advanced Analytical Techniques in Carbonarone a Research
Modern Separation and Purification Protocols
The isolation of Carbonarone A from complex fungal cultures requires robust and efficient separation and purification techniques. Modern chromatography and extraction methods are central to obtaining the pure compound for structural elucidation and bioactivity screening.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of natural products like Carbonarone A. biocompare.com It is employed in both analytical and preparative scales to separate compounds from complex mixtures. biocompare.com In the initial discovery of Carbonarone A and its analogue Carbonarone B from a marine-derived strain of Aspergillus carbonarius, HPLC was a key purification step. nih.gov
The process allows for high-resolution separation based on the chemical and physical interactions between the compound, a stationary phase (the column), and a mobile phase (the solvent). biocompare.com Researchers often use preparative HPLC to isolate sufficient quantities of the pure compound for further analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which are used to determine its precise chemical structure. nih.govnih.gov The use of HPLC can be tailored through different column chemistries and solvent gradients to optimize the separation of specific metabolites. bjbms.org For instance, reverse-phase HPLC is commonly used for compounds like Carbonarone A. nih.gov
Before chromatographic separation, the target compound must be extracted from the culture medium. Advanced extraction methods offer significant advantages over traditional liquid-liquid extraction.
Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration of analytes from a mixture. nih.gov The principle involves passing a liquid sample through a solid sorbent, which retains the target analytes. nih.gov Interferences are washed away, and the analyte of interest is then eluted with a different solvent. SPE is advantageous due to its higher recovery, reduced use of organic solvents, and the flexibility offered by a wide variety of available sorbent materials. nih.gov Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even greater selectivity in separating analytes from complex biological matrices. waters.com These advanced methods are integral to the characterization of bioactive compounds from microbial sources. researchgate.net
Supercritical Fluid Extraction (SFE) is another advanced technique that uses a supercritical fluid, most commonly CO₂, as the extraction solvent. researchgate.net While not specifically documented for Carbonarone A, SFE is a powerful tool in natural product chemistry for its ability to extract compounds with high purity and without thermal degradation.
High-Throughput Profiling and Metabolomics Applied to Carbonarone A Discovery
Metabolomics, the large-scale study of small molecules within a biological system, has revolutionized natural product discovery. researchgate.net High-throughput analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), enable the rapid profiling of hundreds of metabolites in fungal extracts. dtu.dkcore.ac.uk This approach allows researchers to quickly visualize the chemical diversity of an organism and identify novel or regulated compounds. dtu.dk
The application of metabolomics has been instrumental in understanding the production of Carbonarone A. In studies of Aspergillus niger, a fungus also known to produce this compound, metabolomic profiling revealed that genetic modifications could activate "silent" biosynthetic pathways. d-nb.info For example, the deletion of an epigenetic regulator, gcnE, was shown to activate the production of several polyketide secondary metabolites, including Carbonarone A. researchgate.netresearchgate.net Similarly, the overexpression of certain transcription factors in A. niger was found to affect the production of a class of alkaloids known as pyrophens, which includes Carbonarone A. researchhub.com These findings, enabled by high-throughput profiling, connect specific genes to the production of secondary metabolites and open avenues for enhancing their yield. nih.gov
Dereplication Strategies for Rapid Compound Identification (e.g., using databases like Antibase)
In natural product research, a significant challenge is the re-isolation of known compounds, which consumes considerable time and resources. Dereplication is the process of rapidly identifying known compounds in a mixture at an early stage. frontiersin.org This strategy relies on modern analytical techniques like UPLC-DAD-HRMS (Ultra-Performance Liquid Chromatography-Diode Array Detection-High Resolution Mass Spectrometry) coupled with comprehensive databases. frontiersin.org
This approach has been successfully applied in the study of Carbonarone A. By analyzing the crude extract of an Aspergillus mutant, researchers used the elemental composition data from HRMS and compared it against specialized databases, such as Antibase. researchgate.netuclan.ac.uk This process led to the quick and tentative identification of Carbonarone A, among other known metabolites. researchgate.netuclan.ac.uk This aggressive dereplication strategy, which can screen an extract for thousands of known fungal metabolites, ensures that labor-intensive isolation efforts are focused only on genuinely novel substances. frontiersin.orgresearchgate.net
Molecular Diagnostics for Producing Strain Identification and Quantification (e.g., qPCR and ddPCR for Aspergillus carbonarius)
Identifying and quantifying the producing fungal strain is critical, especially when the produced metabolite has implications for food safety, as is the case with mycotoxins also produced by A. carbonarius. researchgate.net Molecular diagnostic tools like quantitative PCR (qPCR) and droplet digital PCR (ddPCR) provide highly sensitive and specific methods for detecting and quantifying Aspergillus carbonarius in various samples, such as grapes, coffee, and soil. researchgate.netoup.comthaiscience.infousda.gov
These PCR-based assays target specific DNA sequences unique to A. carbonarius, such as the internal transcribed spacer (ITS) regions of ribosomal DNA, the calmodulin gene, or genes involved in mycotoxin biosynthesis like the polyketide synthase (pks) gene. oup.comthaiscience.infonih.govqascf.com
Quantitative PCR (qPCR) allows for the quantification of fungal DNA in a sample in real-time. nih.gov Different chemistries can be used, such as SYBR Green, a dye that binds to any double-stranded DNA, or more specific TaqMan probes. oup.comoup.com Studies have shown a positive correlation between the amount of A. carbonarius DNA detected by qPCR and the concentration of mycotoxins in grape samples. nih.gov
Droplet Digital PCR (ddPCR) is a more recent advancement that provides absolute quantification of the target DNA without the need for a standard curve. mdpi.comuniba.it The method works by partitioning the PCR reaction into thousands of tiny droplets, allowing for a more sensitive and precise count of DNA copies. mdpi.comnih.gov Research has demonstrated that ddPCR can be 10 to 100 times more sensitive than qPCR for detecting A. carbonarius in samples like grape must. mdpi.comresearchgate.net This culture-independent method is a powerful tool for monitoring populations of mycotoxigenic fungi during crop production. usda.govnih.gov
| Feature | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) |
| Principle | Measures fluorescence in real-time to quantify DNA amplification relative to a standard curve. nih.gov | Partitions sample into thousands of droplets for absolute quantification based on end-point PCR. mdpi.comuniba.it |
| Quantification | Relative or absolute (requires standard curve). nih.gov | Absolute (no standard curve needed). mdpi.com |
| Primary Target Genes | ITS region, calmodulin gene, polyketide synthase (pks) genes. oup.comnih.govoup.com | AcOTApks gene, species-specific calmodulin gene sequences. usda.govmdpi.com |
| Sensitivity | Can detect down to 100 conidia in artificially contaminated grape must. mdpi.comresearchgate.net | Can detect as low as a single conidium in artificially contaminated grape must. mdpi.comresearchgate.net |
| Primary Application | Rapid screening and quantification of A. carbonarius in food commodities like grapes and coffee. oup.comthaiscience.info | High-precision population dynamics studies and monitoring in environmental and food samples. usda.govnih.gov |
| Advantages | Well-established, faster for high-throughput screening. oup.com | Higher sensitivity, precision, and resistance to PCR inhibitors. mdpi.comuniba.it |
Prospective Research Avenues for Carbonarone a
Unraveling Novel Biosynthetic Enzyme Functions
The biosynthetic pathway of Carbonarone A offers a rich area for enzymatic discovery. The production of Carbonarone A can be activated in otherwise silent strains of Aspergillus niger through epigenetic modification, specifically by deleting the histone acetyltransferase gene gcnE. scribd.comresearchgate.netresearchgate.net This activation revealed a previously cryptic biosynthetic gene cluster responsible for its synthesis. researchgate.net
A proposed biosynthetic model suggests that Carbonarone A is derived from a polyketide precursor. researchgate.netnih.gov Within the related pestalamide biosynthetic pathway, an enzyme known as AzaJ is thought to be involved in the conversion of the polyketide precursor into Carbonarone A through oxidation and transamination steps. eurekaselect.com Future research should focus on the heterologous expression and detailed biochemical characterization of the core polyketide synthase (PKS) and the tailoring enzymes, such as oxidases and transaminases, from the identified gene cluster. Elucidating the precise catalytic mechanisms, substrate specificity, and structure-function relationships of these enzymes could reveal novel biocatalytic tools for organic synthesis.
Development of Chemoenzymatic and Biocatalytic Synthesis Routes
Harnessing the biosynthetic machinery of Carbonarone A for chemoenzymatic and biocatalytic synthesis is a promising future direction. kopri.re.krresearchgate.net While dedicated studies on the specific chemoenzymatic synthesis of Carbonarone A are not yet prevalent, the knowledge of its biosynthetic pathway provides a clear roadmap. nih.govresearchgate.net
Future strategies could involve:
Whole-cell biotransformation: Utilizing engineered strains of Aspergillus or a heterologous host that overexpresses the Carbonarone A biosynthetic gene cluster to convert simple feedstocks into the final product or key intermediates.
In vitro multi-enzyme cascade reactions: Reconstituting the biosynthetic pathway outside of the cell by combining the purified PKS and tailoring enzymes. This approach offers greater control over reaction conditions and product formation.
Enzymatic resolution: Using specific hydrolases, potentially discovered from the producing organism, for the stereoselective synthesis of chiral precursors or analogues of Carbonarone A. researchgate.netresearchgate.net
These biocatalytic methods offer significant advantages over traditional chemical synthesis, including high selectivity and milder, more environmentally friendly reaction conditions. researchgate.net
Deeper Molecular Dissection of Bioactivity Mechanisms
Initial studies have shown that Carbonarone A exhibits moderate cytotoxic activity against specific human cancer cell lines, including the K562 leukemia cell line. nih.govkopri.re.krresearchgate.netmdpi.comnih.gov Furthermore, it has been reported to potentiate the antifungal activity of miconazole (B906) against Candida albicans in a dose-dependent manner. nih.govnih.govcolab.ws
However, the precise molecular mechanisms underlying these bioactivities remain largely uncharacterized. Prospective research should aim to:
Identify cellular targets: Utilize techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins or cellular pathways that Carbonarone A interacts with to exert its cytotoxic effects.
Elucidate the mechanism of cytotoxicity: Investigate whether Carbonarone A induces apoptosis, necrosis, or cell cycle arrest. Studies could examine its effects on mitochondrial function, the generation of reactive oxygen species (ROS), and key signaling pathways involved in cell survival and death, such as PI3K/Akt.
Uncover the antifungal potentiation mechanism: Determine how Carbonarone A enhances the efficacy of azole antifungals. This could involve the inhibition of efflux pumps, disruption of fungal cell wall or membrane integrity, or interference with ergosterol (B1671047) biosynthesis pathways, which are the primary targets of azoles.
A thorough understanding of its bioactivity is crucial for any future development of Carbonarone A or its analogues as therapeutic leads.
Expanding the Spectrum of Producing Organisms and Environmental Niches
Carbonarone A has been isolated from fungi belonging to the genus Aspergillus, specifically A. carbonarius and A. niger. nih.govresearchgate.net These producing strains have been sourced from a surprisingly diverse range of ecological niches, highlighting the adaptability of its producers.
| Producing Organism | Environmental Niche/Source | References |
| Aspergillus carbonarius | Marine sediment (Weizhou Island, China) | nih.govkopri.re.krresearchgate.netmdpi.comnih.gov |
| Aspergillus niger | Endolichenic fungus | mdpi.com |
| Aspergillus niger | Surfaces of the International Space Station (ISS) |
The discovery of a producing strain in the extreme environment of the ISS is particularly noteworthy, suggesting that unique environmental stressors may trigger or enhance the production of such secondary metabolites. Future research should involve more extensive screening of Aspergillus species and other fungal genera from underexplored and extreme environments, such as deep-sea vents, hypersaline waters, and polar regions. researchgate.net This could lead to the discovery of new producers of Carbonarone A, potentially with higher yields, or novel analogues of the compound with enhanced bioactivities.
Application of Integrated Omics Approaches for Systems-Level Understanding
Integrated omics approaches are powerful tools for gaining a holistic understanding of Carbonarone A biosynthesis and its regulation. nih.gov The very discovery of Carbonarone A production in a lab strain of A. niger was facilitated by a genomics-led approach, specifically the targeted deletion of an epigenetic regulator (gcnE), which was then analyzed via metabolomics. scribd.comresearchgate.netresearchgate.net
Future research can build upon this foundation by:
Transcriptomics (RNA-Seq): Comparing the gene expression profiles of Carbonarone A-producing and non-producing strains, or the same strain under different culture conditions, to precisely delineate the boundaries of the biosynthetic gene cluster and identify co-regulated genes, including transporters and pathway-specific transcription factors. colab.ws
Proteomics: Identifying the protein-level expression of the biosynthetic enzymes and other related proteins, which can provide insights into post-transcriptional regulation and metabolic flux.
Genome-wide co-expression networks: Using large-scale gene expression data to connect unclustered transcription factors to the Carbonarone A biosynthetic pathway, providing a more complete picture of its complex regulatory network. colab.ws
These systems-level analyses will be instrumental in developing rational strategies for metabolic engineering to improve Carbonarone A titers and for discovering novel regulatory elements that can be exploited for biotechnological purposes.
Q & A
Q. What are the primary methodologies for isolating Carbonarone A from fungal sources, and how can extraction efficiency be optimized?
Carbonarone A is typically isolated from endophytic fungi (e.g., Aspergillus niger) using solvent extraction followed by chromatographic purification. Ethyl acetate or methanol are common solvents for initial extraction due to their polarity, which aligns with the compound’s semi-polar nature . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purification. Optimization involves adjusting solvent gradients (e.g., acetonitrile/water) and column types (C18 reverse-phase) to improve resolution .
Q. How is the chemical structure of Carbonarone A elucidated, and what spectroscopic techniques are critical for confirmation?
Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Key functional groups, such as the γ-pyrone core, are identified via characteristic NMR shifts (e.g., carbonyl carbons at ~180 ppm) . X-ray crystallography may further confirm stereochemistry if single crystals are obtainable .
Q. What standard assays are used to evaluate the antimicrobial activity of Carbonarone A?
Broth microdilution assays (CLSI guidelines) are standard for determining minimum inhibitory concentrations (MICs) against pathogens like Candida parapsilosis and Staphylococcus aureus. Carbonarone A has shown IC₅₀ values of 121.95–279.56 μmol/L in antifungal testing . Positive controls (e.g., fluconazole) and solvent controls (DMSO) are essential to validate results.
Q. How does Carbonarone A’s bioactivity compare to structurally related compounds like Aurasperone A?
Comparative studies use parallel bioassays under identical conditions. Carbonarone A exhibits weaker antifungal activity than Aurasperone A (IC₅₀: 196.49 μmol/L vs. 121.95 μmol/L), likely due to differences in hydroxylation patterns and side-chain modifications . Structure-activity relationship (SAR) analysis via molecular docking can identify critical pharmacophores.
Q. What are the challenges in ensuring compound stability during storage and handling?
Carbonarone A is sensitive to light and oxidation. Storage at -20°C in amber vials under nitrogen atmosphere is recommended. Purity should be verified via HPLC before use, as degradation products (e.g., oxidized derivatives) may confound bioassay results .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for Carbonarone A be systematically resolved?
Discrepancies often arise from variations in fungal strains, assay conditions, or compound purity. A systematic review (following Cochrane guidelines) should standardize data extraction, assess risk of bias (e.g., unblinded assays), and perform meta-analysis using fixed/random-effects models . Sensitivity analysis can identify outlier studies.
Q. What experimental designs are optimal for investigating Carbonarone A’s biosynthetic pathway?
Genome mining of the host fungus (e.g., Aspergillus niger) combined with gene knockout studies (CRISPR/Cas9) can identify polyketide synthase (PKS) clusters responsible for biosynthesis. Stable isotope labeling (¹³C-acetate) tracks precursor incorporation into the γ-pyrone backbone . LC-MS/MS monitors intermediate metabolites.
Q. How can in vitro-to-in vivo translation of Carbonarone A’s efficacy be improved?
Pharmacokinetic studies in animal models (e.g., murine candidiasis) should evaluate bioavailability, metabolism, and toxicity. Nanoformulation (liposomes or polymeric nanoparticles) may enhance solubility and target specificity. Comparative transcriptomics of treated vs. untreated hosts can reveal mechanistic pathways .
Q. What computational strategies are effective for predicting Carbonarone A’s off-target effects?
Chemoproteomics (affinity-based protein profiling) and molecular dynamics simulations identify unintended protein interactions. Databases like ChEMBL provide toxicity data for structurally analogous compounds. Dose-response modeling (Hill equation) quantifies selectivity thresholds .
Q. How can the ecological role of Carbonarone A in fungal symbiosis be investigated?
Co-culture experiments with lichen photobionts (e.g., Trebouxia spp.) assess allelopathic effects. Metabolomic profiling (GC-MS/LC-MS) tracks Carbonarone A production under stress conditions (e.g., UV exposure). Field studies correlate its concentration with lichen health metrics (e.g., growth rate, pathogen resistance) .
Methodological Best Practices
- Data Contradiction Analysis : Use PRISMA flow diagrams to document study selection and assess heterogeneity via I² statistics .
- Experimental Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw spectral files (NMR, MS) in supplementary materials .
- Ethical Considerations : Comply with Nagoya Protocol for accessing genetic resources from biodiversity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
